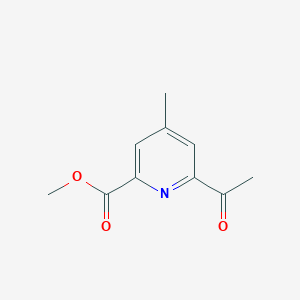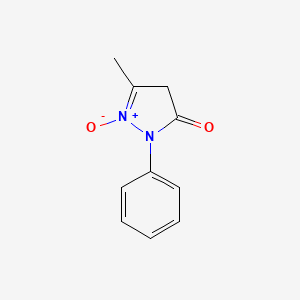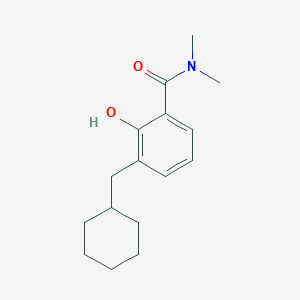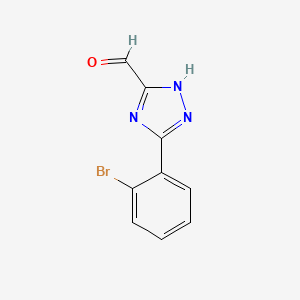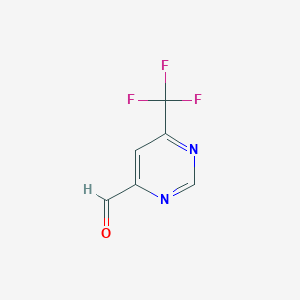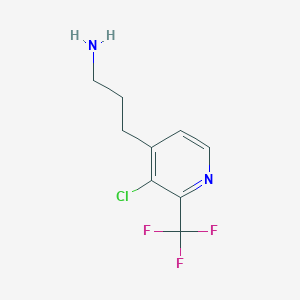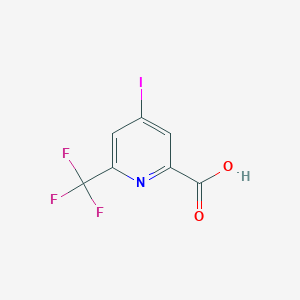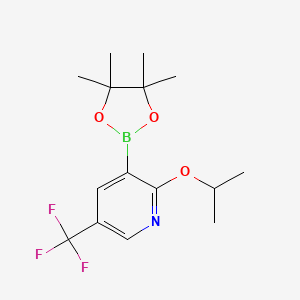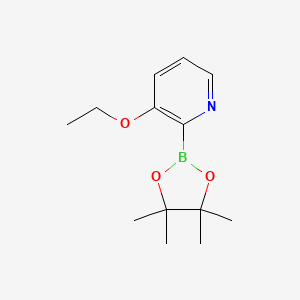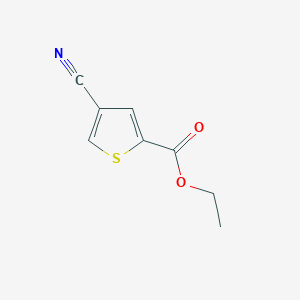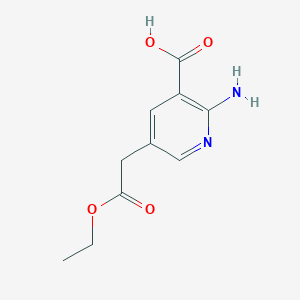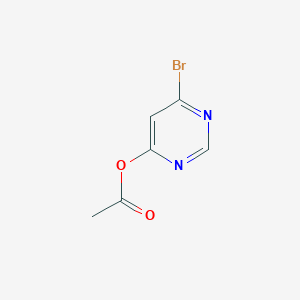
6-Bromopyrimidin-4-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrimidin-4-YL acetate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 6th position and an acetate group at the 4th position of the pyrimidine ring makes this compound unique and valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrimidin-4-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be used to improve yields and reduce by-products .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and acetylation reactions. The process involves the use of bromine and acetic anhydride under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromopyrimidin-4-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in the presence of bases like sodium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and other applications .
Wissenschaftliche Forschungsanwendungen
6-Bromopyrimidin-4-YL acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Bromopyrimidin-4-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromopyrimidine: Lacks the acetate group, making it less versatile in certain reactions.
4-Acetylpyrimidine: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromopyrido[2,3-d]pyrimidine: Contains a fused pyridine ring, offering different biological activities.
Uniqueness
6-Bromopyrimidin-4-YL acetate is unique due to the presence of both bromine and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C6H5BrN2O2 |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
(6-bromopyrimidin-4-yl) acetate |
InChI |
InChI=1S/C6H5BrN2O2/c1-4(10)11-6-2-5(7)8-3-9-6/h2-3H,1H3 |
InChI-Schlüssel |
HCRKMOUFRLOKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=NC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


